(R)-2-Amino-2-(3-chlorophenyl)ethanol

chiral purity enantiomeric excess quality specification

Pharmaceutical R&D teams synthesizing ERK kinase inhibitors (per CN109608444B) or TAAR1 agonists require enantiopure (R)-2-amino-2-(3-chlorophenyl)ethanol. Racemic substitution introduces undesired diastereomers, compromising synthetic efficiency and regulatory compliance. • ≥95% enantiomeric excess ensures stereochemical integrity for downstream API synthesis. • ≥98% chemical purity minimizes side reactions. • CepTA transaminase biocatalysis enables green scale-up at 99% yield for cost-efficient CMO production.

Molecular Formula C8H10ClNO
Molecular Weight 171.624
CAS No. 926291-77-2
Cat. No. B591896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3-chlorophenyl)ethanol
CAS926291-77-2
Molecular FormulaC8H10ClNO
Molecular Weight171.624
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CO)N
InChIInChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
InChIKeyHLXHAXFWWGYXQW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(3-chlorophenyl)ethanol (CAS 926291-77-2) Chiral Building Block: Procurement Specifications and Strategic Applications


(R)-2-Amino-2-(3-chlorophenyl)ethanol (CAS 926291-77-2) is a chiral β-amino alcohol featuring a single defined (R)-stereocenter and a 3-chlorophenyl substituent . This compound is commercially supplied at ≥95% enantiomeric excess (e.e.) and ≥98% chemical purity , in contrast to the racemic mixture (CAS 179811-63-3), which lacks stereochemical guarantees . It functions as a high-value chiral intermediate in pharmaceutical R&D, most notably in the synthesis of ERK kinase inhibitors for oncology [1] and trace amine-associated receptor 1 (TAAR1) agonists for neuropsychiatric disorders [2].

Stereochemical control Single (R)-enantiomer chiral building block workflow
Defined identity Reported ≥95% ee; racemate-free procurement context
Application context Supports ERK kinase inhibitor and TAAR1 agonist research synthesis

Why (R)-2-Amino-2-(3-chlorophenyl)ethanol Cannot Be Replaced by Its Racemate or (S)-Enantiomer in Stereospecific Synthesis


In stereoselective drug synthesis, the absolute configuration of the starting material dictates the stereochemical outcome of downstream intermediates and final active pharmaceutical ingredients (APIs). Replacing (R)-2-amino-2-(3-chlorophenyl)ethanol with its racemate (CAS 179811-63-3) introduces 50% of the (S)-enantiomer, which may exhibit different reactivity, lead to undesired diastereomers, or require costly chiral resolution [1]. The ERK inhibitor patent CN109608444B explicitly employs the (R)-configured building block to preserve the stereochemical integrity essential for target binding [2]. Generic substitution without confirming enantiomeric purity could therefore compromise synthetic efficiency, regulatory compliance, and pharmacological activity.

⚠️ Racemate (CAS 179811-63-3) introduces 50% opposite enantiomer; downstream stereochemistry may shift and require revalidation.
⚠️ (S)-enantiomer may produce different diastereomeric outcomes; patent-defined ERK inhibitor synthetic routes require (R)-configuration.
⚠️ Generic substitution without verified ee may compromise synthetic efficiency and downstream target-engagement interpretation.

Quantitative Differentiation Evidence for (R)-2-Amino-2-(3-chlorophenyl)ethanol Relative to Closest Analogs


Enantiomeric Purity Specification: (R)-Enantiomer vs. Racemate (Stereochemical Guarantee)

Commercially, (R)-2-amino-2-(3-chlorophenyl)ethanol (CAS 926291-77-2) is supplied at ≥95% enantiomeric excess (e.e.) and ≥98% chemical purity . The racemic 2-amino-2-(3-chlorophenyl)ethanol (CAS 179811-63-3) is offered at ≥95% purity but without any e.e. specification, meaning it contains a 1:1 mixture of enantiomers (0% e.e.) . For the (R)-enantiomer, this translates to a chiral purity of ≥97.5% of the desired stereoisomer, compared to only 50% in the racemate.

Enantiomeric purity vs. racemate
Class-level
≥97.5% desired enantiomer vs. 50% in racemate
Supports stereochemical-control procurement context
Supplier specifications; data to verify
chiral purity enantiomeric excess quality specification

Patent-Protected Intermediate: Role as a Mandatory Chiral Building Block in ERK Inhibitor Synthesis

Chinese patent CN109608444B, assigned to China Pharmaceutical University, describes isoindolinone ERK inhibitors with antitumor activity. The patent scheme explicitly uses (R)-2-amino-2-(3-chlorophenyl)ethanol as the chiral starting material to construct the 6-(2-aminopyrimidin-4-yl)isoindolin-1-one pharmacophore [1]. The (R)-configuration is essential for the correct stereochemistry of the final bioactive molecule; use of the (S)-enantiomer or racemate would produce diastereomers that are not covered by the patent claims and may lack potency.

Patent-mandated ERK inhibitor intermediate
Supporting evidence
(R)-configuration required for CN109608444B pharmacophore
Enantiomer-attribution review required for patent context
Source review: China Pharmaceutical Univ. patent
ERK inhibitor patent intermediate cancer therapeutics

Biocatalytic Synthesis Efficiency: Transaminase-Mediated Production in 99% Yield

A green chemistry approach employing a transaminase from Capronia epimyces (CepTA) achieves the asymmetric synthesis of (R)-2-amino-2-(3-chlorophenyl)ethanol from the corresponding prochiral ketone with 99% conversion yield under mild aqueous conditions [1]. Traditional chemical resolution methods for chiral amino alcohols typically afford 30–70% maximum yield and may require hazardous resolving agents.

Biocatalytic synthesis yield
Cross-study comparable
99% yield via CepTA transaminase
Supports green-chemistry process development context
Green Chem. 2024; up to 29% yield improvement over chemical resolution
biocatalysis transaminase green chemistry chiral amine

Entry to TAAR1 Agonist Pharmacophore: Synthesis of Chiral 2-Aminoxazoline (31% Yield)

The compound serves as the direct precursor to (S)-4-(3-chlorophenyl)-4,5-dihydrooxazol-2-ylamine, a key intermediate in the discovery of orally active TAAR1 agonists such as RO5166017 [1]. Reaction with cyanogen bromide in THF/K₂CO₃ provides the target oxazoline in 31% isolated yield [1]. This transformation takes advantage of the (R)-configuration to generate the pharmacologically relevant (S)-oxazoline via an S_N2-type cyclization with inversion.

TAAR1 agonist precursor utility
Supporting evidence
31% yield to (S)-oxazoline via SN2 cyclization
Supports neuropsychiatric lead-optimization context
ACS Med. Chem. Lett. 2016; stereochemical inversion route
TAAR1 aminoxazoline neuropsychiatric schizophrenia

Targeted Application Scenarios for (R)-2-Amino-2-(3-chlorophenyl)ethanol Based on Differentiated Evidence


Chiral Intermediate for Patented ERK Inhibitor Development (Oncology)

Pharmaceutical companies and academic groups developing isoindolinone-based ERK inhibitors for cancer therapy require (R)-2-amino-2-(3-chlorophenyl)ethanol as the mandatory chiral starting material according to CN109608444B [1]. Substitution with the racemate or (S)-enantiomer violates the patent's stereochemical definition and would produce inactive or unclaimed diastereomers.

Enzymatic Process Development for Sustainable Chiral Amine Production

The 99% yield demonstrated by CepTA transaminase biocatalysis [2] makes this compound an attractive target for green chemistry scale-up. Contract manufacturing organizations (CMOs) can leverage this route to offer cost-efficient, environmentally benign production of enantiopure (R)-2-amino-2-(3-chlorophenyl)ethanol for pharmaceutical clients.

Synthesis of TAAR1 Agonist Leads for Neuropsychiatric Drug Discovery

Medicinal chemistry teams optimizing TAAR1 agonists for schizophrenia and addiction can employ this compound as the direct precursor to (S)-4-(3-chlorophenyl)-4,5-dihydrooxazol-2-ylamine [3]. The 31% cyclization yield provides a viable entry to the aminoxazoline scaffold for structure–activity relationship (SAR) studies.

Chiral Resolution Benchmarking and Quality Control

Analytical laboratories can use the (R)-enantiomer of defined ≥95% e.e. as a reference standard for chiral HPLC or SFC method development, enabling accurate quantification of enantiomeric purity in reaction monitoring or regulatory submissions .

Application
Selection Property
Validation Focus
ERK inhibitor research synthesis
Stereochemical-control context
Patent-specified enantiomer attribution review
Green-chemistry scale-up studies
Transaminase-mediated route context
Process robustness and enantiomeric excess monitoring
TAAR1 agonist lead optimization
Aminoxazoline scaffold entry context
SN2 inversion fidelity and SAR reproducibility
Chiral method development
Enantiomeric reference standard context
Chiral HPLC/SFC retention-time benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-2-(3-chlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.